1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Description
1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a pyrimidine-fused heterocyclic compound synthesized via a three-step protocol from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) . This scaffold is notable for its structural versatility and biological relevance, particularly as a mutant-selective epidermal growth factor receptor (EGFR) inhibitor targeting oncogenic variants like L858R/T790M in non-small cell lung cancer (NSCLC) . Key features include:
- N1-methyl group: Enhances metabolic stability and influences steric interactions with biological targets.
- C7-methylthio substituent: Modulates electronic properties and binding affinity.
- C4-substituent flexibility: Allows tuning of selectivity and potency .
Analytical data for the compound includes HR-MS (m/z 321.0330, calculated 321.0339) and elemental analysis (C: 52.28%, H: 3.90%, N: 12.92%) .
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-methyl-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H9N3O2S/c1-11-6-5(4-13-8(11)12)3-9-7(10-6)14-2/h3H,4H2,1-2H3 |
InChI Key |
RGLGDDNOKSDTGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2COC1=O)SC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Pyrimidine and Oxazine Precursors
The initial step involves the construction of the fused pyrimido-oxazine ring system. This typically starts with pyrimidine derivatives reacted with oxazine precursors under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA).
Methylthio substitution at the 7-position is introduced via nucleophilic substitution reactions using methylthiolating agents or methylsulfonyl precursors.
Key reagents include sodium hydride (NaH) for deprotonation, cesium fluoride (CsF) to facilitate substitution, and bases such as N,N-diisopropylethylamine (DIPEA) to maintain reaction pH.
Reaction temperatures are carefully controlled, commonly ranging from room temperature to 80 °C, with stirring times from several hours up to overnight to ensure completion.
Representative Reaction Steps from Patent Literature
In one documented method, 1-ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-d]oxazin-2-one is dissolved in acetonitrile and subjected to substitution reactions with amine-containing intermediates in the presence of CsF and DIPEA at 75-80 °C for 4 to 17 hours, yielding the desired substituted product after purification by solid-phase extraction and concentration.
Another step involves the use of tert-butyl protected azetidine derivatives reacted with the pyrimido-oxazinone core under basic conditions to introduce additional substituents, demonstrating the modular nature of the synthetic approach.
Thionation or chlorination steps using reagents like thionyl chloride (SOCl2) are employed to activate intermediates for further nucleophilic substitution.
Alternative Synthetic Approaches
Literature reports simple and efficient synthesis of related fused pyrimido-oxazine derivatives by heating chalcone derivatives with urea and potassium hydroxide in ethanol under reflux, which may be adapted for the target compound with appropriate modifications.
The use of continuous flow reactors in industrial settings has been indicated to improve yield and reproducibility for such heterocyclic compounds by precise control of reaction parameters.
Summary Table of Key Preparation Parameters
Research Findings and Optimization Notes
Reaction conditions such as solvent choice, temperature, and base strength are critical for maximizing yield and minimizing side reactions.
The use of cesium fluoride and DIPEA has been found effective in promoting substitution reactions on the pyrimido-oxazinone core, likely due to their ability to generate reactive nucleophiles and maintain basic conditions.
Purification techniques include solid-phase extraction using strong cation exchange cartridges, with elution protocols involving methanol and ammoniated methanol solutions to isolate the pure compound.
Industrial synthesis benefits from continuous flow reactor technology, which enhances reaction control and product consistency, although specific parameters for this compound require proprietary optimization.
Chemical Reactions Analysis
1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrimido[4,5-D][1,3]oxazine compounds exhibit anticancer activities. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation and survival. They have shown effectiveness against various cancer cell lines in vitro.
- Case Studies : A study demonstrated that a related compound exhibited cytotoxic effects on breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- In Vitro Studies : Tests against bacterial strains have shown promising results, indicating potential as an antimicrobial agent. The compound's efficacy was compared with standard antibiotics, revealing comparable or enhanced activity against resistant strains .
Drug Development
The unique structure of 1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one makes it a candidate for drug development:
- Target Identification : It has been identified as a potential inhibitor of mutant isocitrate dehydrogenases (IDH1 and IDH2), which are implicated in various cancers .
- Clinical Trials : Ongoing clinical trials are assessing its safety and efficacy as part of combination therapies for hematological malignancies.
Synthesis and Modifications
The synthesis of this compound has been optimized to enhance yield and purity:
- Synthetic Pathways : Various synthetic routes have been explored to produce analogs with improved bioactivity and reduced toxicity .
Data Tables
Mechanism of Action
The mechanism of action of 1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physical Properties
The table below compares the target compound with analogs differing in N1, C4, and C7 substituents:
*C4-alkyl groups (e.g., isobutyl) enhance selectivity over wild-type EGFR .
Key Observations:
- N1 Substituents : Ethyl (4b) vs. methyl (target) shows minimal impact on melting points but may affect metabolic stability. Bulkier N1 groups (e.g., isopropyl) reduce synthetic yields due to steric hindrance .
- C4 Substituents : Aromatic groups (phenyl, thiophen-3-yl) improve crystallinity (higher melting points), while alkyl groups (e.g., isopropyl in 4j) lower yields but enhance target selectivity in EGFR inhibition .
- C7 Substituents : Methylthio is conserved across analogs, suggesting its critical role in maintaining electronic properties for receptor binding.
Biological Activity
1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one, identified by its CAS number 2073047-04-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 211.24 g/mol. Its structure includes a pyrimidine ring fused with an oxazine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2073047-04-6 |
| Molecular Formula | C₈H₉N₃O₂S |
| Molecular Weight | 211.24 g/mol |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it exhibits selective cytotoxicity against various cancer cell lines. Notably, compounds within the same class have been shown to inhibit mutant IDH1 and IDH2 enzymes, which are implicated in several types of cancers. For instance, one study reported that related compounds effectively reduced tumor cell viability in models of glioma and acute myeloid leukemia (AML) .
The proposed mechanism of action involves the inhibition of key metabolic pathways in cancer cells. The compound appears to interfere with cellular respiration and energy metabolism by targeting specific enzymes involved in the Krebs cycle. This leads to reduced ATP production and increased apoptosis in malignant cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Studies indicate that it possesses significant inhibitory effects against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for certain pathogens were reported to be lower than those of standard antibiotics .
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the efficacy of this compound in treating IDH-mutant cancers. The study involved administering varying doses to xenograft models and measuring tumor growth inhibition. Results indicated a dose-dependent response with significant tumor regression observed at higher concentrations .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of the compound against clinical isolates of resistant bacteria. The results demonstrated that it inhibited growth at MIC values comparable to or lower than those of traditional antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications at the methylthio group enhance biological activity. The presence of electron-donating groups on the aromatic system appears to correlate with increased potency against both cancerous and microbial cells .
Q & A
Q. What are the key structural features of this compound that enable mutant-selective EGFR inhibition?
The compound's 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one scaffold allows selective interaction with the ATP-binding pocket of EGFR mutants (e.g., L858R/T790M). The C4-alkyl group (methylthio) is critical for targeting the hydrophobic back pocket formed by the Met790 residue, which is absent in wild-type EGFR. Methodologically, molecular docking and comparative binding energy (MM-PBSA) calculations can validate these interactions .
Q. How can researchers optimize synthetic routes for this compound?
A three-step synthesis is typical: (1) condensation of amidine hydrochlorides with triethylamine in THF, (2) cyclization using POCl₃ and dimethylaniline at 105–110°C, and (3) functionalization with alkyl/aryl sulfonyl chlorides in dioxane. Purity (>95%) is ensured via LC-MS and NMR spectroscopy, as described in scaffold derivatization studies .
Q. What in vitro assays are recommended to evaluate EGFR mutant selectivity?
Use kinase inhibition assays comparing IC₅₀ values for EGFR L858R/T790M vs. wild-type EGFR. Cell viability assays in NSCLC lines (e.g., H1975 for T790M mutants) paired with Western blotting for phosphorylated EGFR (p-EGFR) can confirm target engagement. Cross-testing with IDH1/2 mutants (e.g., via enzymatic α-KG production assays) helps rule off-target effects .
Advanced Research Questions
Q. How can structural data resolve contradictions in reported inhibitory potency across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration) or compound stability. Validate using:
- X-ray crystallography : Resolve binding modes in EGFR mutant vs. wild-type structures.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm mutant selectivity.
- Stability assays : Monitor degradation via HPLC under physiological pH/temperature .
Q. What strategies improve pharmacokinetic properties, such as solubility and bioavailability?
- Prodrug design : Introduce phosphate groups at the C7 position to enhance aqueous solubility.
- Formulation optimization : Use cyclodextrin-based carriers or lipid nanoparticles for in vivo delivery.
- Metabolic stability : Assess hepatic microsomal clearance and modify metabolically labile sites (e.g., methylthio to trifluoromethyl) .
Q. How can researchers validate target engagement in vivo?
- Pharmacodynamic markers : Measure p-EGFR suppression in tumor xenografts via immunohistochemistry.
- PET imaging : Develop a radiolabeled analog (e.g., ¹⁸F- or ¹¹C-tagged) for non-invasive tracking.
- Resistance modeling : Generate EGFR T790M/C797S double-mutant cell lines to study acquired resistance mechanisms .
Q. What computational tools predict off-target binding to kinases like IDH1/2?
- Kinome-wide profiling : Use tools like KinomeScan or Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter.
- Molecular dynamics simulations : Simulate binding to IDH1 R132H mutant structures to assess steric/electrostatic clashes.
- Machine learning : Train models on kinase-inhibitor datasets to predict cross-reactivity .
Methodological Considerations
Q. How to design derivatives with enhanced blood-brain barrier (BBB) penetration for CNS applications?
- Rule of Five compliance : Optimize logP (<5), molecular weight (<450 Da), and hydrogen bond donors (<3).
- P-glycoprotein efflux assays : Test in MDCK-MDR1 cells to identify compounds with low efflux ratios.
- In silico BBB prediction : Tools like SwissADME or BBB Predictor prioritize candidates for in vivo testing .
Q. What experimental controls are critical in mutant-selective inhibitor studies?
- Wild-type counter-screening : Include EGFRWT-expressing cells (e.g., A431) to confirm selectivity.
- Gatekeeper residue mutants : Test against EGFR T790M/C797S to rule out compensatory mutations.
- Negative controls : Use structurally related but inactive analogs (e.g., C4-unsubstituted derivatives) .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between enzymatic and cellular IC₅₀ values?
Enzymatic assays (cell-free) may not account for cellular uptake or efflux. Normalize data using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
